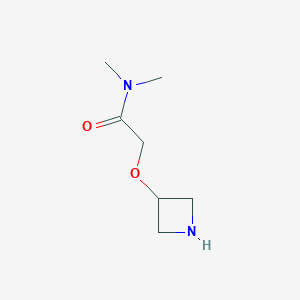
2-(azetidin-3-yloxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic and medicinal chemistry due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method for the synthesis of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in aza-Michael addition reactions, where NH-heterocycles are added to methyl 2-(azetidin-3-ylidene)acetates .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, which acts as a catalyst, and various NH-heterocycles. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include functionalized azetidines and other heterocyclic compounds. These products are of interest for their potential biological and medicinal properties .
Scientific Research Applications
2-(azetidin-3-yloxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure makes it a valuable tool for investigating molecular interactions and pathways .
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(azetidin-3-yloxy)-N,N-dimethylacetamide include other azetidine derivatives, such as 3-(prop-1-en-2-yl)azetidin-2-ones and 3-allylazetidin-2-ones . These compounds share the azetidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)5-11-6-3-8-4-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
POCCZNLPYRVEOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
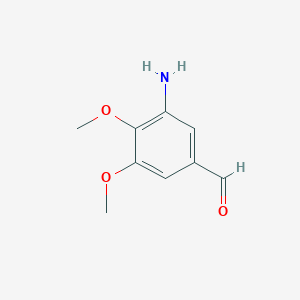
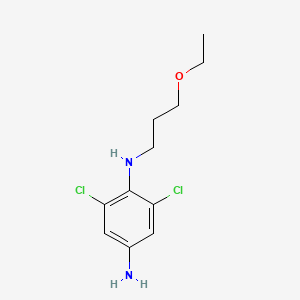
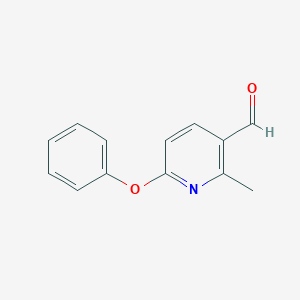



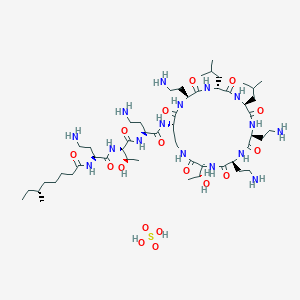


![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
